molecular formula C11H17NO B12966026 (R)-2-(1-Aminobutyl)-4-methylphenol

(R)-2-(1-Aminobutyl)-4-methylphenol

Cat. No.: B12966026
M. Wt: 179.26 g/mol
InChI Key: VWUNUFAGMNYWLS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(1-Aminobutyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methyl-substituted phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminobutyl)-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate butylamine derivative under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-2-(1-Aminobutyl)-4-methylphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of chiral catalysts and advanced purification techniques, such as chromatography, are essential to obtain the ®-enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminobutyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

®-2-(1-Aminobutyl)-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminobutyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenol group can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminobutyl)benzonitrile
  • ®-(1-Aminobutyl)phosphonsaeure-diethylester
  • ®-((1R)-1-aminobutyl benzenesulfinate)

Uniqueness

®-2-(1-Aminobutyl)-4-methylphenol is unique due to the specific positioning of the amino and methyl groups on the phenol ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(1R)-1-aminobutyl]-4-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1

InChI Key

VWUNUFAGMNYWLS-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)C)O)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.